1-(4-(Tert-butyl)phenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, mass spectrometry, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
Water Oxidation Catalysts
A study explored the synthesis of a new family of Ru complexes demonstrating potential in water oxidation processes. The complexes, characterized by various spectroscopic methods, exhibited significant oxygen evolution in aqueous solutions, indicating their utility in enhancing water oxidation efficiency, which is crucial for energy conversion and storage technologies (Zong & Thummel, 2005).
Antitumor Activity and DNA Cleavage
Another research found that 3-Amino-1,2,4-benzotriazine 1,4-dioxide, a compound requiring bioreductive activation, selectively kills oxygen-deficient cells. It is believed to derive its biological activity from DNA cleavage, indicating its potential as a clinically promising antitumor agent (Daniels & Gates, 1996).
Metal Complexes with Amino Acids
Research on the synthesis and characterization of piroxicam ternary complexes with Fe(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) in combination with glycine or DL-phenylalanine revealed insights into their chemical properties. These studies are essential for understanding the coordination chemistry of metal complexes and their potential applications in various fields, including catalysis and pharmaceuticals (Mohamed & El-Gamel, 2004).
Fluorescence Chemosensor for Ba2+ Detection
A phenoxazine-based fluorescence chemosensor was designed for the selective detection of Ba2+ ions, demonstrating high selectivity and sensitivity. This research contributes to the development of effective sensors for environmental monitoring and analytical chemistry applications (Ravichandiran et al., 2019).
Designing Anticancer Agents
A study on the synthesis of functionalized amino acid derivatives evaluated their cytotoxicity against human cancer cell lines, indicating potential for designing new anticancer agents. Such research is vital for developing more effective and targeted cancer therapies (Kumar et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-15(2,3)9-4-6-10(7-5-9)18-12(20)8-11(19)13(17-18)14(16)21/h4-8,19H,1-3H3,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJLWHDNYHLHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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